1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
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Overview
Description
1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 4-butoxyaniline with an isocyanate derivative to form the urea linkage. The morpholino and thiophenyl groups are introduced through subsequent reactions involving appropriate reagents and catalysts under controlled conditions such as temperature, pressure, and pH.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholino group can enhance solubility and bioavailability, while the thiophenyl group can contribute to specific binding interactions with target molecules.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
- 1-(4-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
Comparison: 1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is unique due to the presence of the butoxy group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its methoxy and ethoxy analogs, the butoxy derivative may exhibit different biological activities and binding affinities, making it a compound of particular interest in research.
Biological Activity
1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H24N2O2S
- Molecular Weight : 360.47 g/mol
The compound features:
- A butoxyphenyl group which may enhance lipophilicity.
- A morpholino moiety that is often associated with biological activity, particularly in drug design.
- A thiophene ring which is known for its role in various pharmacological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, thiazole derivatives, closely related to this compound, have shown effectiveness against various bacterial strains by inhibiting lipid biosynthesis in bacteria .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and MIA PaCa-2 (pancreatic cancer). For instance, a related compound exhibited an IC50 value of 12 µM against MCF-7 cells .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Interaction with specific enzymes involved in cell proliferation and survival.
- Receptor Modulation : Potential modulation of receptors linked to cancer cell signaling pathways.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis and function through lipid biosynthesis inhibition.
Study 1: Anticancer Activity
In a study assessing the anticancer effects of various urea derivatives, this compound was tested alongside several analogs. The results indicated a significant reduction in cell viability in treated MCF-7 cells, with an observed IC50 value of approximately 15 µM, suggesting its potential as a lead compound for further development .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiophene-containing compounds. The study found that derivatives similar to this compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-2-3-11-27-19-6-4-18(5-7-19)23-21(25)22-15-20(17-8-14-28-16-17)24-9-12-26-13-10-24/h4-8,14,16,20H,2-3,9-13,15H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPUFWVKPBRWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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